molecular formula C11H18N4 B1604253 [1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine CAS No. 941716-82-1

[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine

Cat. No.: B1604253
CAS No.: 941716-82-1
M. Wt: 206.29 g/mol
InChI Key: JHPOBBOJQWUTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine” is a chemical compound with the molecular formula C11H18N4 . It has a molecular weight of 206.29 g/mol. The compound is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17N3O/c1-9-5-12-6-11(13-9)14-4-2-3-10(7-14)8-15/h5-6,10,15H,2-4,7-8H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 206.29 g/mol. It is recommended to be stored in a well-ventilated place and the container should be kept tightly closed .

Scientific Research Applications

Synthesis and Characterization

"[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine" and its derivatives are synthesized through various chemical reactions, showcasing their relevance in medicinal chemistry and drug development. For instance, Kushakova et al. (2004) reported the synthesis of 1-Amino-4-methylpiperazine, a closely related compound, demonstrating its importance as an intermediate in medicinal drug synthesis. The study outlines an efficient method for obtaining this compound, indicating its utility in the pharmaceutical industry (Kushakova et al., 2004).

Pharmacological Applications

The pharmacological profiles of piperazine and its derivatives are extensively studied for their potential therapeutic applications. For example, compounds with the piperazine backbone have been evaluated for their binding affinities toward alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes, demonstrating their potential as adrenoceptor antagonists with implications for treating conditions such as hypertension and other cardiovascular diseases (Barlocco et al., 1999).

Moreover, Zhou et al. (1995) synthesized a series of N,N'-substituted piperazine and homopiperazine derivatives aimed at interacting with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors. These compounds exhibited polyamine-like actions, suggesting their potential in studying and potentially treating neurological disorders by modulating NMDA receptor activity (Zhou et al., 1995).

Therapeutic Perspectives

The development of compounds targeting specific receptors underscores the therapeutic potential of "this compound" derivatives. Latacz et al. (2019) investigated 1,3,5-triazine-piperazine derivatives as a new chemical family of potent 5-HT6R ligands. The study's findings highlight the importance of these compounds in the innovative treatment of cognitive impairment, suggesting that derivatives of "this compound" could contribute to novel therapeutic approaches for dementia and related diseases (Latacz et al., 2019).

Safety and Hazards

“[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine” is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment, and to follow safety protocols when disposing of it .

Properties

IUPAC Name

[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-9-6-13-7-11(14-9)15-4-2-3-10(5-12)8-15/h6-7,10H,2-5,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPOBBOJQWUTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640309
Record name 1-[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941716-82-1
Record name 1-[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine
Reactant of Route 2
Reactant of Route 2
[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine
Reactant of Route 3
Reactant of Route 3
[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine
Reactant of Route 4
Reactant of Route 4
[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine
Reactant of Route 5
[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine
Reactant of Route 6
Reactant of Route 6
[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.